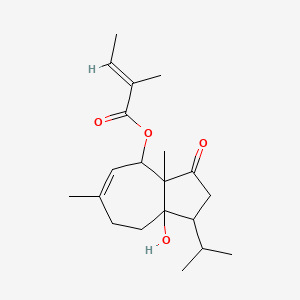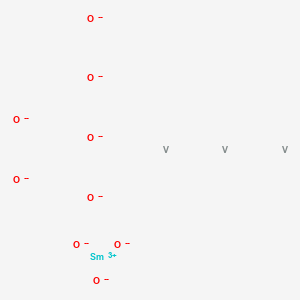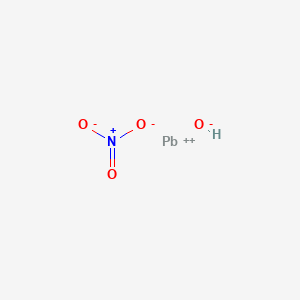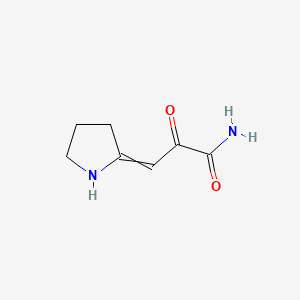
(~22~Ne)Neon
Übersicht
Beschreibung
Neon is a noble gas with the chemical symbol Ne and atomic number 10. It is colorless, odorless, and inert under standard conditions. Neon was discovered in 1898 by British chemists Sir William Ramsay and Morris Travers. It is known for its distinct reddish-orange glow in neon lights and is found in trace amounts in the Earth’s atmosphere .
Wissenschaftliche Forschungsanwendungen
Neon hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Beleuchtung und Werbung: Neon wird häufig in Neonröhren verwendet, die aufgrund ihres hellen und charakteristischen Leuchtens für Werbung beliebt sind.
Kryogenik: Neon wird aufgrund seines niedrigen Siedepunkts als kryogenes Kältemittel verwendet.
Halbleiterherstellung: Neon wird in Excimer-Lasern zur Halbleiterherstellung verwendet.
Lungenfunktionstests: Neon wird als diagnostisches Tracergas in Lungenfunktionstests verwendet, um die Diffusionskapazität der Lunge zu messen.
5. Wirkmechanismus
Neon entfaltet seine Wirkung in erster Linie durch seine physikalischen Eigenschaften und nicht durch chemische Wechselwirkungen. In Lungenfunktionstests wird Neon als Tracergas verwendet, um die Diffusionskapazität der Lunge zu messen. Die Konzentration von Neon im ausgeatmeten Gas wird gemessen, um das Lungenvolumen und die Effizienz des Gasaustauschs zu bestimmen .
Wirkmechanismus
Zukünftige Richtungen
The future directions of Neon-22 research are focused on understanding the role of Neon-22 in the production of neutrons in a star . This research could reveal how integral Neon-22 is to the production of life-giving elements in the stars .
Relevant Papers
The relevant papers retrieved include a paper on the role of Neon-22 in the formation of life-giving elements in the stars , and a paper on the Laminar Flame Speedup by Neon-22 Enrichment in White Dwarf Supernovae .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Neon wird üblicherweise durch fraktionierte Destillation von flüssiger Luft gewonnen. Dieser Prozess beinhaltet das Abkühlen von Luft, bis sie verflüssigt ist, und dann das schrittweise Erwärmen, um die einzelnen Bestandteile anhand ihrer Siedepunkte zu trennen. Neon mit einem Siedepunkt von -246,08 °C ist eines der ersten Gase, das abgetrennt wird .
Industrielle Produktionsmethoden: Die industrielle Produktion von Neon beinhaltet die Verflüssigung von Luft, gefolgt von der fraktionierten Destillation. Großtechnische Luftaufbereitungsanlagen werden verwendet, um Neon als Nebenprodukt zu gewinnen. Der Prozess beginnt mit der Kompression und Abkühlung von Luft, um flüssige Luft zu erzeugen. Die flüssige Luft wird dann in einer Fraktionierkolonne destilliert, wobei Neon von anderen Gasen wie Stickstoff und Sauerstoff getrennt wird .
Analyse Chemischer Reaktionen
Neon ist sehr inert und bildet keine chemischen Verbindungen leicht. Es reagiert unter normalen Bedingungen nicht mit Luft, Wasser, Säuren, Basen oder Halogenen . Diese mangelnde Reaktivität ist auf seine vollständige Valenzelektronenschale zurückzuführen, die es stabil macht und die Teilnahme an chemischen Reaktionen unwahrscheinlich macht.
Vergleich Mit ähnlichen Verbindungen
Neon gehört zur Gruppe der Edelgase, zu der Helium, Argon, Krypton, Xenon und Radon gehören. Diese Gase haben ähnliche Eigenschaften, z. B. dass sie farblos, geruchlos und chemisch inert sind. Neon ist einzigartig durch sein charakteristisches rot-oranges Leuchten, wenn es elektrisch angeregt wird, was es besonders wertvoll für Beleuchtungs- und Werbeanwendungen macht .
Ähnliche Verbindungen:
Helium (He): Bekannt für seine geringe Dichte und Verwendung in Ballons und als Kühlmittel in der Kryogenik.
Argon (Ar): Wird häufig beim Schweißen und als Schutzgas in verschiedenen industriellen Prozessen verwendet.
Krypton (Kr): Wird in Hochleistungslampen und in einigen Arten von Fotoblitzen verwendet.
Xenon (Xe): Wird in Hochleistungslampen und als Allgemeinanästhetikum verwendet.
Radon (Rn): Ein radioaktives Gas, das in einigen Arten der Krebsbehandlung verwendet wird.
Die einzigartigen Eigenschaften von Neon, wie seine Inertheit und sein charakteristisches Leuchten, machen es zu einem wertvollen Element in verschiedenen wissenschaftlichen und industriellen Anwendungen.
Eigenschaften
IUPAC Name |
neon | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ne | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAOGPIIYCISHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ne] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ne | |
| Record name | NEON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7169 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NEON, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064678 | |
| Record name | Neon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
20.180 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Neon appears as a colorless odorless noncombustible gas. Chemically inert. The vapors are lighter than air. Nontoxic, but can act as a simple asphyxiant. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket. Principal use is to fill lamp bulbs and tubes., Neon, refrigerated liquid (cryogenic liquid) appears as a colorless, odorless, extremely cold liquid. Rapidly evolves into neon gas. Nontoxic and chemically inert. May act as an asphyxiate by displacement of oxygen. Contact with the liquid may cause frostbite. Exposure of container to prolonged heat or fire may cause violent rupture and rocket., A colorless odorless noncombustible gas; [CAMEO], COLOURLESS ODOURLESS COMPRESSED GAS. | |
| Record name | NEON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7169 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NEON, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Neon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1077 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NEON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0627 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
-246.053 °C, -246.1 °C | |
| Record name | Neon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11589 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Neon, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NEON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0627 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Negligible, Solubility of gas in water (20 °C): 10.5 cu cm/kg water, Solubility in water: very poor | |
| Record name | Neon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11589 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Neon, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NEON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0627 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.825 g/L, GAS: density: 0.899994 kg/cu m at 0 °C (101.3 kPa): 9.552 kg/cu m (normal BP), SOLID: normal density: 1444 kg/cu m (triple point); Heat of vaporization: 2.139 kJ/mol (triple point); Heat of fusion: 0.335 kJ/mol (triple point) | |
| Record name | Neon, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
0.6964 (Air = 1), Relative vapor density (air = 1): 0.69 | |
| Record name | Neon, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NEON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0627 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
In a pulmonary diffusion capacity test, the diffusing capacity for carbon monoxide (Dlco) assesses the rate at which oxygen is transferred from the lung to the pulmonary capillary bed. In a neon gas analyzer, the mixture of carbon monoxide, neon gas, oxygen, and the balance nitrogen is inhaled by the individual and is eventually exhaled after being held at near full inspiration for brief seconds. The concentrations and ratio of carbon monoxide and neon is measured in the alveolar fraction of the expired gas. The change in the concentration of the tracer gas reflects the mean alveolar carbon monoxide concentration at the start of the breath hold and provides a measure of alveolar volume by gas dilution. Neon ion radiotherapy has high linear energy transfer thus produces biological behaviour similar to neutron beams. The rays are associated with a reduction in the oxygen enhancement ratio, which allows for more specificity for hypoxic cells, less variation in cell-cycle related radio sensitivity, and less capability for repair of radiation injury. | |
| Record name | Neon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11589 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Colorless gas, Monoatomic, inert ... Does not condense at the temperature of liquid air; solid at the temperature of liquid hydrogen; the solid form exists as face-centered cubic crystals at normal pressure | |
CAS No. |
7440-01-9 | |
| Record name | NEON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7169 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NEON, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Neon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neon, Elemental | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11589 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Neon | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VB4Y46AHD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Neon, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NEON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0627 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-248.609 °C triple point (43 kPa), -248.7 °C | |
| Record name | Neon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11589 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Neon, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7916 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NEON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0627 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methyl-3-methylideneheptanoic acid](/img/structure/B577136.png)




![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B577143.png)



![(Z,3R,5S,8R,9S,10S,13S,14S)-N-methoxy-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-imine](/img/structure/B577158.png)
